Ethyl 1-butyl-4-phenylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-butyl-4-phenylpiperidine-4-carboxylate is a chemical compound belonging to the piperidine class Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of an ethyl ester group, a butyl chain, and a phenyl ring attached to the piperidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-butyl-4-phenylpiperidine-4-carboxylate typically involves the reaction of 4-phenylpiperidine with butyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-butyl-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring and the piperidine nitrogen can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl or piperidine derivatives.
Scientific Research Applications
Ethyl 1-butyl-4-phenylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-butyl-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate: Known for its analgesic properties.
Ethyl 1-benzylpiperidine-4-carboxylate: Used in the synthesis of pharmaceuticals.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): An intermediate in the manufacture of fentanyl and related derivatives.
Uniqueness
Ethyl 1-butyl-4-phenylpiperidine-4-carboxylate is unique due to its specific structural features, such as the butyl chain and the phenyl ring, which confer distinct chemical and biological properties
Properties
CAS No. |
59962-59-3 |
---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
ethyl 1-butyl-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H27NO2/c1-3-5-13-19-14-11-18(12-15-19,17(20)21-4-2)16-9-7-6-8-10-16/h6-10H,3-5,11-15H2,1-2H3 |
InChI Key |
OIPRXRRVWUUDEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(CC1)(C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.